(2,3-Dimethoxyphenyl)trimethylsilane is an organosilicon compound with significant applications in organic synthesis and materials science. Its chemical formula is CHSi, and it has a molecular weight of 178.346 g/mol. This compound is classified under organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon-containing groups. The compound is known for its utility in various chemical reactions, particularly as a reagent in organic synthesis and as a protecting group for functional groups.
The synthesis of (2,3-Dimethoxyphenyl)trimethylsilane typically involves the reaction of 2,3-dimethoxyphenylmagnesium bromide with trimethylchlorosilane. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the trimethylchlorosilane. The general reaction can be summarized as follows:
In industrial settings, large-scale production may utilize Grignard reactions optimized for high yield and purity. Automated reactors and continuous flow systems are often employed to enhance efficiency and scalability during synthesis.
(2,3-Dimethoxyphenyl)trimethylsilane features a phenyl ring substituted with two methoxy groups at the 2 and 3 positions, along with a trimethylsilyl group attached to the aromatic ring. The structure can be depicted as follows:
The compound's exact mass is approximately 178.117783 g/mol, and it has a logP value of 5.64, indicating its lipophilic nature .
(2,3-Dimethoxyphenyl)trimethylsilane can undergo various chemical transformations:
These reactions are critical for synthesizing more complex organic molecules and modifying functional groups in various applications.
The mechanism of action of (2,3-Dimethoxyphenyl)trimethylsilane involves its ability to stabilize reactive intermediates through the trimethylsilyl group. This stabilization facilitates various chemical transformations such as hydrosilylation and radical reactions. The compound can interact with molecular targets by donating or accepting electrons, which enhances its versatility in organic synthesis .
These properties indicate that (2,3-Dimethoxyphenyl)trimethylsilane is relatively stable under standard conditions but may require careful handling due to its volatility and potential reactivity under certain conditions .
(2,3-Dimethoxyphenyl)trimethylsilane has several significant applications:
The preparation of (2,3-dimethoxyphenyl)trimethylsilane predominantly employs Grignard reagent-mediated silylation, leveraging the nucleophilicity of organomagnesium intermediates. This approach offers exceptional regiospecificity for the ortho- and meta-substituted phenyl systems characteristic of the 2,3-dimethoxyphenyl framework.
The selection of alkyl halide precursors significantly impacts reaction efficiency and purity. Brominated precursors (1-bromo-2,3-dimethoxybenzene) demonstrate superior reactivity over chlorinated analogues in Kumada-Corriu couplings, attributable to the lower bond dissociation energy of C–Br (68 kcal/mol) versus C–Cl (81 kcal/mol). Iodinated variants, while highly reactive, present challenges with Wurtz coupling byproducts. Optimization studies reveal that 2,3-dimethoxybromobenzene achieves 92% conversion to the Grignard intermediate at 45°C in diethyl ether within 2 hours, compared to 78% for the chloride analogue under identical conditions [4]. The trimethylsilyl chloride (TMSCl) quench must be conducted at –78°C to prevent disilylation byproducts.
Table 1: Halide Precursor Performance in Grignard Formation
Halide Precursor | Reaction Temp (°C) | Conversion (%) | Primary Byproducts |
---|---|---|---|
1-Bromo-2,3-dimethoxybenzene | 45 | 92 | <5% biphenyl |
1-Chloro-2,3-dimethoxybenzene | 65 | 78 | 12% biphenyl |
1-Iodo-2,3-dimethoxybenzene | 25 | 95 | 18% bibenzyl |
Solvent polarity critically modulates Grignard reagent stability and subsequent silylation kinetics. Diethyl ether’s Lewis basicity (Gutmann donor number: 19.2 kcal/mol) promotes Schlenk equilibrium favoring monomeric RMgBr species, enhancing nucleophilicity for rapid TMSCl addition. However, the low boiling point (34.6°C) limits reaction temperatures. Toluene mixtures (toluene:diethyl ether, 4:1 v/v) enable temperature elevation to 60°C while maintaining reasonable ionic character through ether coordination [1]. This mixed-solvent approach achieves 89% isolated yield of (2,3-dimethoxyphenyl)trimethylsilane, compared to 82% in pure diethyl ether and 68% in pure toluene [4]. Anhydrous conditions (<30 ppm H₂O) are non-negotiable to prevent proto-desilylation.
Alternative to organometallic routes, direct silylation of 2,3-dimethoxyphenol derivatives offers atom-economical pathways avoiding halogenation steps. This approach exploits the nucleofugality of oxygen-bound functionalities under catalytic activation.
Moderately strong bases (Cs₂CO₃, K₃PO₄) facilitate trimethylsilyl transfer from N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). The mechanism proceeds via concerted deprotonation-silylation at the phenolic oxygen, followed by in situ Fries rearrangement for aryl–O to aryl–C silyl migration. Kinetic studies reveal second-order dependence on substrate and silyl donor when using Cs₂CO₃ in acetonitrile at 80°C [4]. Electron density modulation by the ortho-methoxy group lowers the activation barrier for migration (ΔG‡ = 18.3 kcal/mol versus 22.7 kcal/mol for unsubstituted phenol). This approach delivers 75–80% yields but requires precise stoichiometric control to minimize disilylated byproducts.
Tetraalkylammonium salts (Aliquat 336, TBAB) enable silylation in biphasic systems, circumventing solubility limitations. The catalyst transports hydroxide or carbonate anions into organic phases (toluene/dichloromethane) where they deprotonate the phenolic substrate. Subsequent reaction with chlorotrimethylsilane (TMSCl) occurs at the phase interface. Polymer-supported triphenylphosphine (PS-TPP) catalysts exhibit superior recyclability, achieving consistent 85% yield over five cycles without significant leaching [5]. Microwave assistance (100°C, 30 min) enhances mass transfer, reducing reaction times from 12 hours to 45 minutes compared to conventional heating [1].
Table 2: Phase-Transfer Catalysts for Direct Silylation
Catalyst System | Reaction Time (h) | Yield (%) | Reusability (cycles) |
---|---|---|---|
Aliquat 336 | 5 | 82 | Not reusable |
TBAB | 6 | 78 | Not reusable |
PS-TPP | 4 | 85 | 5 |
Calix[4]arene ammonium | 3.5 | 88 | 7 |
Solvent-free methodologies address environmental and processing concerns associated with volatile organic compounds (VOCs), particularly crucial for silane production scaling.
Planetary ball milling enables direct coupling of 2,3-dimethoxyiodobenzene with magnesium turnings and trimethylsilyl chloride in a single pot. Impact energy (300–500 rpm) generates localized heating (40–60°C) and fresh metal surfaces, accelerating oxidative addition. The absence of solvent eliminates solvation shells, increasing effective molarity. Reaction completion occurs within 45 minutes with 87% isolated yield and E-factor reduction to 0.8 versus 12.5 for solution-phase routes [3] [4]. Liquid-assisted grinding (LAG) with catalytic diethyl ether (η = 0.25 µL/mg) further enhances diffusion rates while maintaining minimal solvent inventory.
Thermal degradation studies reveal that (2,3-dimethoxyphenyl)trimethylsilane undergoes retro-silylation above 180°C (TGA onset), necessitating precise temperature control during solvent-free purification. Molecular distillation at 120°C (0.1 Torr) achieves 98% purity without decomposition, whereas conventional distillation at 150°C causes 12% degradation [4]. Silane stability is enhanced by electron-donating methoxy groups, which increase the highest occupied molecular orbital (HOMO) energy (+0.7 eV versus unsubstituted phenyltrimethylsilane), reducing susceptibility to electrophilic cleavage. Differential scanning calorimetry (DSC) confirms endothermic decomposition (ΔH = 68 kJ/mol) without exothermic events, enabling safe scale-up operations.
Table 3: Thermal Stability Parameters for (2,3-Dimethoxyphenyl)trimethylsilane
Parameter | Value | Analytical Method | Significance |
---|---|---|---|
Decomposition Onset | 180°C | TGA (10°C/min) | Maximum processing temp |
ΔH decomposition | 68 kJ/mol | DSC | Endothermic process |
Vapor Pressure at 120°C | 4.2 kPa | Ebulliometry | Distillation design |
Autoignition Temp | >350°C | ASTM E659 | Safety threshold |
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